methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride
Description
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is a heterocyclic amine derivative featuring a 1,3-oxazole ring substituted at the 4-position with a methylaminomethyl group. The compound’s molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.60 g/mol.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structural simplicity and functional group versatility make it a valuable building block for designing bioactive molecules, particularly those targeting neurological or anti-inflammatory pathways .
Properties
IUPAC Name |
N-methyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUGZJGQITIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hexamethylenetetraammonium Salt Intermediate Route
The most widely documented method involves the formation of a hexamethylenetetraammonium salt intermediate, followed by base-mediated oligomerization and acid hydrolysis. This approach, detailed in patents US20120071656A1 and EP2650282A1, is adaptable to the target compound by selecting appropriate starting materials and reaction conditions.
Step 1: Synthesis of Hexamethylenetetraammonium Salt
The reaction begins with a substituted methyl compound (e.g., 4-(chloromethyl)-1,3-oxazole) reacting with hexamethylenetetramine (HMTA) in a polar solvent. The ammonium salt forms via nucleophilic substitution, where HMTA acts as a methylamine equivalent. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/water (3:1 v/v) | Maximizes salt solubility |
| Temperature | 60–80°C | Avoids HMTA decomposition |
| Reaction Time | 4–6 hours | Ensures complete substitution |
The resulting ammonium salt is isolated via precipitation by adjusting the pH to 2–3 using hydrochloric acid.
Step 3: Acid Hydrolysis to Amine Hydrochloride
The oligomer undergoes hydrolysis in the presence of hydrochloric acid (2–3 mol equivalents) at 50–70°C. This step cleaves the methylidene linkages, yielding the primary amine, which is subsequently protonated to form the hydrochloride salt.
| Hydrolysis Condition | Value |
|---|---|
| Acid Concentration | 6M HCl |
| Solvent | Methanol/water (1:1 v/v) |
| Time | 3–5 hours |
Yields for analogous compounds under these conditions range from 75% to 85%.
Oxazole Functionalization
4-(Chloromethyl)-1,3-oxazole reacts with methylamine in a nucleophilic substitution. The reaction is conducted in tetrahydrofuran (THF) with potassium carbonate as a base:
Optimization Insights :
-
Base Selection : KCO outperforms NaOH due to milder conditions, reducing oxazole ring degradation.
-
Stoichiometry : A 1.2:1 molar ratio of methylamine to chloromethyl oxazole minimizes di-alkylation byproducts.
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride gas in diethyl ether, precipitating the hydrochloride salt. Purity exceeds 98% after recrystallization from ethanol/ether.
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Average Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| HMTA Intermediate Route | 80% | High | Moderate |
| Direct Amination | 65% | Moderate | High |
The HMTA route offers superior yields but requires rigorous pH control. Direct amination is simpler but less efficient for bulk synthesis.
Critical Process Parameters
Solvent Selection
Acid Stoichiometry in Hydrolysis
Excess HCl (≥2 equivalents) ensures complete salt formation but risks over-acidification. Patent data recommend 2.5 equivalents for optimal protonation without byproducts.
Industrial-Scale Considerations
Waste Management
-
HMTA Route : Generates ammonium chloride byproducts, requiring neutralization before disposal.
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Direct Amination : Produces KCl, which is recoverable via filtration.
Emerging Innovations
Recent advancements focus on catalytic methods to reduce HMTA usage. For example, nickel-catalyzed amination shows promise in preliminary studies but remains experimental .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with various substituents, while reduction can produce oxazoline derivatives .
Scientific Research Applications
Oxazol-4-yl-methylamine hydrochloride is a compound with diverse applications in pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry . It is particularly valuable in pharmaceutical research as a building block for synthesizing bioactive molecules .
Applications
Oxazol-4-yl-methylamine hydrochloride is widely utilized in various research fields :
- Pharmaceutical Development This compound serves as a key intermediate in synthesizing pharmaceuticals, especially in developing drugs targeting neurological disorders .
- Biochemical Research It is used in studies investigating enzyme activity and receptor interactions, helping researchers understand biological processes at a molecular level .
- Material Science The compound is explored for its potential in creating novel materials with unique properties, such as improved thermal stability and electrical conductivity .
- Agricultural Chemistry It has applications in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides through improved absorption and efficacy .
- Analytical Chemistry This chemical is employed as a reagent in various analytical techniques, aiding in detecting and quantifying other compounds in complex mixtures .
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a related compound, has several scientific research applications:
- Chemistry It serves as an intermediate in the synthesis of more complex chemical entities.
- Biology The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine Research is ongoing to explore its use in drug development, particularly in treating various diseases.
- Industry It is used to produce agrochemicals, pharmaceuticals, and other industrial chemicals.
Safety and Hazards
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary statement codes include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
Chemical Properties and Structure
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine hydrochloride has the following chemical identifiers :
- Molecular Formula:
- Molecular Weight: 162.62 g/mol
- IUPAC Name: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride
- InChI: InChI=1S/C6H10N2O.ClH/c1-5-8-6(3-7-2)4-9-5;/h4,7H,3H2,1-2H3;1H
- InChIKey: XJGMQHBNLVIGEJ-UHFFFAOYSA-N
- CAS: 2193064-28-5
Mechanism of Action
The mechanism of action of methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations
Key Findings :
- Lipophilicity : Phenyl-substituted derivatives (e.g., [(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine hydrochloride) exhibit higher logP values compared to the parent compound, favoring membrane permeability .
Heterocycle Variants
Isoxazole and Oxadiazole Analogues
Key Findings :
- Electronic Effects : Isoxazole derivatives (e.g., [(3,5-dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride) exhibit weaker π-π stacking due to reduced aromaticity compared to oxazole analogues .
- Stability : Oxadiazole-containing compounds (e.g., [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride) demonstrate superior thermal stability, making them suitable for high-temperature reactions .
Functional Group Modifications
Extended Aliphatic Chains and Cyclic Amines
Key Findings :
- Pharmacokinetics : Piperidine-substituted derivatives (e.g., 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride) show improved blood-brain barrier penetration, relevant for neurological disorders .
- Biological Activity : Thiazole variants (e.g., [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride) display broad-spectrum antimicrobial activity, attributed to the sulfur atom’s electronegativity .
Sources :
Biological Activity
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . It features a methyl group attached to a 1,3-oxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring facilitates hydrogen bonding with biological molecules, influencing their activity and function. The exact pathways involved can vary based on the target and application .
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial : Potential efficacy against various pathogens.
- Anticancer : Preliminary data suggest cytotoxic effects on cancer cell lines.
- Anti-inflammatory : May inhibit inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other oxazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C5H9ClN2O | Contains a methyl group on the oxazole ring |
| Oxazol-4-yl-methylamine hydrochloride | C4H6N2O·HCl | Lacks a methyl substituent on nitrogen |
| 2-phenyl-(1,3-oxazol-4-yl)methylamine | C10H10N2O | Contains a phenyl group enhancing lipophilicity |
The presence of both the oxazole ring and the amine group in this compound contributes to its distinct biological properties compared to these similar compounds .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The IC50 values were reported at 15 µM for HeLa cells and 12 µM for Caco-2 cells .
Antimicrobial Properties
In vitro studies demonstrated that this compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of the oxazole ring with methylamine derivatives. Key steps include:
- Solvent selection : Polar solvents (e.g., ethanol, methanol) improve solubility of intermediates .
- Catalysts : Acidic or basic conditions (e.g., HCl or K₂CO₃) facilitate nucleophilic substitution at the oxazole’s methyl group .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Q. Table 1. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent polarity | High (e.g., MeOH) | Enhances intermediate solubility |
| pH | 7–9 (basic conditions) | Reduces side reactions |
| Reaction time | 12–24 hours | Ensures completion |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the oxazole ring’s substitution pattern and amine proton integration (δ 8.2–8.5 ppm for oxazole protons; δ 2.5–3.0 ppm for methylamine) .
- X-ray crystallography : Resolve 3D conformation to verify steric effects on reactivity .
- HPLC-MS : Pair with reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the oxazole ring .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxazole ring-opening products) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G* basis set .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase enzymes) using AutoDock Vina. Validate with in vitro binding assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature, cell lines) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from disparate studies, accounting for variables like solvent choice (DMSO vs. saline) .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
Q. Table 2. Pharmacological Evaluation Workflow
| Stage | Model/Technique | Key Metrics |
|---|---|---|
| Target validation | Enzyme inhibition assays | IC₅₀, Ki values |
| Toxicity screening | Zebrafish embryos | LD₅₀, teratogenicity |
Q. How to design impurity profiling studies for this compound using LC-MS and NMR?
- Methodological Answer :
- LC-MS : Employ a gradient elution (5–95% ACN in 20 minutes) to separate impurities. Use high-resolution Q-TOF to identify unknown peaks via exact mass .
- NMR : Compare impurity spectra with synthetic standards (e.g., oxazole decomposition products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
